2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- typically involves the condensation reaction between 2-methoxyphenol and an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol . The reaction can be represented as follows:
2-methoxyphenol+Aldehyde/Ketone→Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]-
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- involves its interaction with biological molecules. It can bind to DNA through intercalation, affecting the DNA structure and function . The compound also interacts with enzymes and proteins, inhibiting their activity and leading to antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-5-(1-propenyl)-, (E)-: Known for its antioxidant properties.
2-methoxy-6-[(E)-(phenylimino)methyl]phenol: Similar Schiff base compound with different substituents.
Uniqueness
Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its biological properties make it a valuable compound in various research fields .
Properties
CAS No. |
13664-27-2 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-6-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-4-3-5-8(12-2)9(7)11/h3-6,11H,1-2H3 |
InChI Key |
ZOXNDYMDPDLCRF-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
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